molecular formula C18H30N2O14 B016369 Nicotine bitartrate CAS No. 6019-06-3

Nicotine bitartrate

Cat. No.: B016369
CAS No.: 6019-06-3
M. Wt: 498.4 g/mol
InChI Key: LDMPZNTVIGIREC-UHFFFAOYSA-N
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Description

Nicotine bitartrate is a salt form of nicotine, a highly toxic alkaloid found in tobacco plants. It is the prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission . This compound is important medically due to its presence in tobacco smoke and its use in nicotine replacement therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotine bitartrate can be synthesized by reacting nicotine with tartaric acid. The reaction typically involves dissolving nicotine in an appropriate solvent, such as ethanol, and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Nicotine bitartrate undergoes various chemical reactions, including:

    Oxidation: Nicotine can be oxidized to form nicotine N-oxide.

    Reduction: Reduction reactions can convert nicotine to its corresponding amine.

    Substitution: Nicotine can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Nicotine N-oxide.

    Reduction: Nicotine amine.

    Substitution: Halogenated nicotine derivatives.

Scientific Research Applications

Pharmacological Applications

Nicotine Replacement Therapy (NRT)
Nicotine bitartrate is commonly used in nicotine replacement products such as gums, patches, and lozenges. Its formulation allows for controlled delivery of nicotine, which helps mitigate withdrawal symptoms in individuals attempting to quit smoking. Research indicates that this compound dihydrate can enhance the effectiveness of smoking cessation therapies by providing a stable source of nicotine that is less prone to degradation than other forms .

Behavioral Studies
In animal models, this compound has been utilized to investigate the reinforcing effects of nicotine and its salts. Studies have shown that rats administered with this compound displayed significant self-administration behavior, suggesting its potential for addiction and dependence similar to freebase nicotine . These findings are critical for understanding the pharmacodynamics of nicotine and developing strategies for addiction treatment.

Toxicological Studies

Toxicity Assessments
Toxicological evaluations have been conducted using this compound to assess its safety profile. For example, studies involving Sprague Dawley rats exposed to this compound in drinking water demonstrated no significant differences in toxicokinetic parameters compared to freebase nicotine . These studies are essential for establishing safe dosages and understanding the compound's effects on various biological systems.

Developmental Studies
Research has also focused on the impact of this compound on developing organisms. In one study, pregnant rats were exposed to this compound to evaluate its effects on fetal development and subsequent behavior in offspring. The results indicated potential neurodevelopmental impacts, highlighting the importance of understanding the implications of prenatal exposure to nicotine compounds .

Stability and Formulation Research

Crystallization Techniques
Recent studies have explored the crystallization of nicotine using tartaric acid to form stable salts like this compound. This process not only improves the thermal stability of nicotine but also enhances its photostability, making it suitable for various pharmaceutical formulations . The melting point of these salts has been reported at 143.1 °C, which is significant for ensuring product integrity during storage and use.

Comparative Pharmacokinetics

CompoundRoute of AdministrationKey Findings
This compoundIntraperitonealHigher dopamine release in nucleus accumbens compared to freebase
Freebase NicotineIntraperitonealEstablished baseline for comparison in self-administration studies
Nicotine Salts (e.g., Benzoate)VariousDifferences in reinforcing effects noted across different salts

Case Studies

  • Smoking Cessation Programs : A study on the reimbursement effects of smoking cessation drugs in France highlighted the role of this compound dihydrate as an effective component in therapy regimens aimed at reducing smoking rates among populations .
  • Behavioral Impact Studies : Research assessing the dynamic effects of nicotine on brain development utilized this compound to analyze binding sites and behavioral outcomes in juvenile models, providing insights into long-term consequences of early exposure to nicotine .

Mechanism of Action

Nicotine bitartrate acts as an agonist at nicotinic acetylcholine receptors, which are ionotropic receptors composed of five subunits. In the brain, nicotine binds to these receptors on dopaminergic neurons in the cortico-limbic pathways, leading to the release of neurotransmitters such as dopamine. This binding stimulates neurons and ultimately blocks synaptic transmission, contributing to its addictive properties .

Comparison with Similar Compounds

    Nicotine Polacrilex: Another salt form of nicotine used in nicotine replacement therapies.

    Nicotine Hydrogen Tartrate: Similar to nicotine bitartrate but with different stoichiometry.

    Nicotine N-oxide: An oxidized form of nicotine.

Uniqueness: this compound is unique in its balanced properties of solubility and stability, making it suitable for various pharmaceutical formulations. Its specific interaction with nicotinic acetylcholine receptors also distinguishes it from other nicotine derivatives .

Q & A

Basic Research Questions

Q. How is nicotine bitartrate purity determined in pharmacological studies?

Purity analysis typically employs high-performance liquid chromatography (HPLC) with a validated protocol. For example, the USP standard method involves comparing peak responses of the sample (Assay preparation) and a reference standard (USP this compound Dihydrate RS) using a formula that accounts for molecular weights (nicotine: 162.23 g/mol; anhydrous this compound: 462.41 g/mol) . The assay requires precise preparation of Standard and System suitability solutions, with chromatographic parameters optimized to detect impurities ≤0.3% .

Q. What are the standard protocols for synthesizing and characterizing this compound in preclinical models?

this compound is synthesized by reacting nicotine with tartaric acid in a stoichiometric ratio. Characterization includes:

  • Identity confirmation : NMR spectroscopy (e.g., 1^1H and 13^13C spectra) and mass spectrometry.
  • Purity assessment : HPLC with UV detection (λ = 260 nm) .
  • Dosage preparation : Dissolution in saline (e.g., 0.1–0.2 mg/kg for rodent studies), with intraperitoneal administration common in behavioral assays .

Q. How should researchers design a study to evaluate this compound’s effects on neurobehavioral outcomes?

Use the PICOT framework to structure the question:

  • Population : Specify the model (e.g., Wistar-Kyoto rats for depression studies).
  • Intervention : Define dose ranges (e.g., 0.1–0.4 mg/kg) and administration routes.
  • Comparison : Include saline controls and/or active comparators (e.g., SSRIs).
  • Outcome : Select validated metrics (e.g., forced swim test immobility time).
  • Time : Define acute vs. chronic exposure periods .

Advanced Research Questions

Q. What physicochemical properties make this compound suitable for aerosolized drug delivery compared to other salts?

this compound exhibits superior aerosol stability (≥99% purity post-nebulization) and optimal particle size (1–3 µm) for deep lung delivery, unlike nicotine salicylate or fumarate, which degrade due to evaporation . Advanced characterization involves:

  • Dynamic light scattering for particle size distribution.
  • Thermogravimetric analysis to assess thermal stability.
  • In vitro cytotoxicity assays on lung epithelial cells .

Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?

Discrepancies often arise from variability in:

  • Animal models : Strain-specific metabolic differences (e.g., WKY vs. Sprague-Dawley rats).
  • Administration protocols : Intermittent vs. continuous dosing.
  • Endpoint sensitivity : Behavioral assays (e.g., locomotor activity vs. conditioned place preference). Mitigate these by conducting meta-analyses with subgroup stratification and power analysis to ensure sample adequacy .

Q. What methodologies are used to study this compound’s pharmacokinetics in humans?

  • Plasma half-life determination : Serial blood sampling followed by LC-MS/MS quantification.
  • Bioavailability studies : Compare AUC (area under the curve) for intravenous vs. transdermal administration.
  • Metabolite profiling : Identify major metabolites (e.g., cotinine) via high-resolution mass spectrometry .

Q. How can impurity profiles of this compound impact preclinical toxicology outcomes?

Impurities ≥0.3% (e.g., nicotine-N-oxide) may confound toxicity assessments. Use:

  • Forced degradation studies : Expose the compound to heat, light, and humidity.
  • Accelerated stability testing : Monitor impurity growth over 6–12 months.
  • In silico toxicity prediction : Tools like Derek Nexus to flag mutagenic impurities .

Q. Methodological Challenges

Q. What are the key considerations for replicating this compound studies across laboratories?

Ensure:

  • Batch consistency : Source USP-grade this compound with certificates of analysis.
  • Standardized protocols : Adhere to guidelines from Biochemistry (Moscow) for method sections (e.g., reagent purity, equipment calibration) .
  • Data transparency : Share raw chromatograms and statistical scripts via repositories like Figshare .

Q. How can formulation challenges (e.g., hygroscopicity) affect this compound’s stability in long-term studies?

this compound is hygroscopic, requiring:

  • Storage : Desiccated containers at −20°C.
  • Lyophilization : For aqueous solutions to prevent hydrolysis.
  • Stability-indicating assays : Monitor degradation products monthly using HPLC-PDA .

Q. What ethical and regulatory frameworks apply to this compound research involving human subjects?

  • Ethics : Obtain informed consent for clinical trials, emphasizing nicotine’s addictive potential.
  • Regulatory compliance : Follow FDA guidelines for Investigational New Drug (IND) applications, including preclinical safety data (e.g., genotoxicity, cardiovascular effects) .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMPZNTVIGIREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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